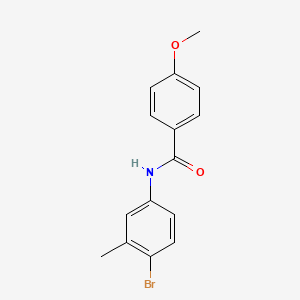

N-(4-bromo-3-methylphenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-9-12(5-8-14(10)16)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPJLIZBSDOIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Strategies for Benzamide (B126) Derivatives

The synthesis of benzamide derivatives is a cornerstone of organic and medicinal chemistry, with numerous strategies developed over the years. The most traditional and widely practiced method involves the coupling of a carboxylic acid or its activated derivative with an amine. researchgate.netacs.org Typically, the carboxylic acid is converted into a more reactive species, such as an acid chloride or anhydride, to facilitate the nucleophilic attack by the amine. researchgate.netcore.ac.uk

Modern advancements have introduced a variety of coupling reagents that enable the direct formation of the amide bond from a carboxylic acid and an amine under milder conditions, avoiding the need for harsh reagents like thionyl chloride. researchgate.net These reagents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxy-1H-benzotriazole (HOBt) to minimize side reactions and reduce racemization. luxembourg-bio.com Other classes of reagents include phosphonium salts (e.g., BOP) and uronium/aminium salts (e.g., HATU). luxembourg-bio.com

Alternative strategies have also emerged, such as the oxidative amidation of aldehydes or alcohols with amines, which offers a more atom-economical approach. researchgate.netresearchgate.net Furthermore, transition metal-catalyzed reactions, including the aminocarbonylation of aryl halides, provide direct routes to aryl amides. core.ac.uk

Table 1: General Synthetic Strategies for Benzamide Derivatives

| Synthetic Method | Description | Common Reagents | Key Features |

|---|---|---|---|

| Acyl Chloride Method | A two-step process where a carboxylic acid is first converted to a highly reactive acyl chloride, which then reacts readily with an amine. | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity; suitable for a wide range of amines. |

| Carbodiimide Coupling | Direct coupling of a carboxylic acid and an amine facilitated by a dehydrating agent (carbodiimide). | DCC, EDC, DIC | Mild conditions; widely used in peptide synthesis. luxembourg-bio.com |

| Phosphonium/Uronium Reagents | Activation of the carboxylic acid by forming a highly reactive ester intermediate, followed by reaction with an amine. | BOP, PyBOP, HATU, HBTU | High efficiency, low racemization, but can be expensive. luxembourg-bio.com |

| Oxidative Amidation | Formation of an amide bond from aldehydes or alcohols and amines in the presence of an oxidant. | Nickel peroxide, I₂–TBHP system | High atom economy; avoids pre-activation of carboxylic acid. researchgate.net |

| Umpolung Amide Synthesis (UmAS) | A non-traditional approach involving the reaction of α-halo nitroalkanes with N-aryl hydroxylamines. | α-fluoro nitroalkanes, Brønsted base | Avoids epimerization-prone acyl donors. nih.gov |

Specific Reaction Pathways for N-(4-bromo-3-methylphenyl)-4-methoxybenzamide and Analogues

The synthesis of the target compound, this compound, is most directly achieved through the formation of an amide bond between 4-bromo-3-methylaniline and 4-methoxybenzoic acid or one of its activated derivatives.

The coupling of 4-bromo-3-methylaniline with 4-methoxybenzoic acid can be effectively carried out using carbodiimide chemistry. A common and effective method involves the use of N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst in a solvent like Dichloromethane (DCM). mdpi.com In this reaction, the carboxylic acid (4-methoxybenzoic acid) reacts with DCC to form a reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (4-bromo-3-methylaniline) to form the desired amide bond, this compound. luxembourg-bio.commdpi.com The use of DMAP accelerates the reaction. mdpi.com

Other established coupling reagents can also be employed. For instance, uronium salt-based reagents like HATU are known for their high efficiency in forming amide bonds, particularly in cases involving less nucleophilic anilines. luxembourg-bio.com Another approach is the Umpolung Amide Synthesis (UmAS), which represents a novel strategy for creating N-aryl amides by reacting α-fluoronitroalkanes with N-aryl hydroxylamines, a method that successfully avoids issues of epimerization common in conventional amide synthesis. nih.gov

Table 2: Comparison of Amide Bond Formation Techniques for N-Aryl Amides

| Technique | Activating Agent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Coupling | DCC/DMAP | DCM, 0 °C to room temp | Cost-effective, well-established. mdpi.com | Formation of insoluble dicyclohexylurea (DCU) byproduct. luxembourg-bio.com |

| Mixed Anhydrides | Isobutyl chloroformate, Et₃N | Anhydrous THF, low temp | High reactivity, clean reaction. | Potential for reaction at the wrong carbonyl group. |

| Uronium Salt Coupling | HATU/DIPEA | DMF or DCM, room temp | High yields, fast reaction rates, low racemization. luxembourg-bio.com | Higher cost of reagents. |

| Umpolung Amide Synthesis | Brønsted Base | Toluene, 16-26 hours | Direct formation of N-aryl amide without epimerization. nih.gov | Requires N-aryl hydroxylamine precursor. nih.gov |

The specific substitution pattern of the aniline precursor, 4-bromo-3-methylaniline, requires regioselective halogenation and the presence of a methyl group. These features are typically introduced onto an aromatic ring through electrophilic substitution or transition-metal-catalyzed C-H activation pathways.

Halogenation: The introduction of a bromine atom at a specific position on the aniline or benzamide ring can be achieved using various methods. Transition metal catalysis, particularly with palladium(II) or nickel(II), allows for direct, regioselective C-H halogenation. rsc.org For example, the amide group itself can act as a directing group, guiding the halogenation to the ortho position of the aromatic ring. rsc.org In the case of 4-bromo-3-methylaniline, the synthesis would likely start from 3-methylaniline (m-toluidine), where the amino group directs bromination primarily to the para position due to its strong activating effect.

Alkylation: Direct C-H alkylation of benzamides using alkyl halides is possible with transition metal catalysts. researchgate.net However, for this specific compound, it is more practical to start with a commercially available methylated precursor like 3-methylaniline. An alternative strategy for related structures involves the direct alkylation of benzamides with reagents like methyl sulfides, promoted by a strong base such as lithium diisopropylamide (LDA), which proceeds via a directed ortho-lithiation mechanism. nih.gov

A practical and logical multi-step synthesis for this compound would involve the preparation of the key aniline intermediate followed by the final amide coupling step.

A plausible synthetic route is outlined below:

Bromination of 3-methylaniline: Starting with 3-methylaniline, a regioselective bromination is performed. The powerful activating and ortho-, para-directing nature of the amine group, combined with the slight directing effect of the methyl group, would lead to the formation of 4-bromo-3-methylaniline as a major product.

Amide Coupling: The resulting 4-bromo-3-methylaniline is then coupled with 4-methoxybenzoic acid using a standard coupling method, such as DCC/DMAP, to yield the final product, this compound. mdpi.com

An alternative to using 4-methoxybenzoic acid directly in step 2 would be to first convert it to the more reactive 4-methoxybenzoyl chloride using thionyl chloride or oxalyl chloride. This acyl chloride would then react readily with 4-bromo-3-methylaniline, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

The entire process can be conceptualized as a convergent synthesis where two key intermediates, 4-bromo-3-methylaniline and an activated 4-methoxybenzoic acid derivative, are prepared separately and then combined. Modern approaches even allow for such multi-step syntheses to be conducted in a continuous flow process, where reactants are passed through columns containing immobilized reagents and catalysts, streamlining the production and purification process. syrris.jp

Key Intermediates:

3-methylaniline (m-toluidine): The starting material for the aniline portion.

4-bromo-3-methylaniline: The key amine intermediate.

4-methoxybenzoic acid: The starting material for the benzoyl portion.

4-methoxybenzoyl chloride: An activated intermediate for the benzoyl portion.

Structural Modifications and Analog Design

The structure of this compound offers several positions for structural modification to generate a library of analogues for structure-activity relationship (SAR) studies. The primary sites for modification are the two aromatic rings and the amide linker.

A highly effective strategy for modifying the N-aryl ring is through transition-metal-catalyzed cross-coupling reactions. The bromine atom on the N-(4-bromo-3-methylphenyl) moiety is particularly well-suited for Suzuki cross-coupling reactions. mdpi.com By reacting the parent compound with various aryl boronic acids in the presence of a palladium catalyst, the bromo group can be replaced with a wide range of substituted and unsubstituted aryl or heteroaryl groups. mdpi.com

Modifications can also be made to the 4-methoxybenzamide (B147235) portion. The methoxy (B1213986) group can be varied to other alkoxy groups, or it can be replaced with other electron-donating or electron-withdrawing substituents to probe electronic effects. The entire 4-methoxyphenyl ring could be replaced with other aromatic or heterocyclic ring systems to explore different spatial arrangements and potential interactions. For instance, pyridine or pyrazine carboxylic acids could be used in the initial coupling step to introduce nitrogen-containing heterocycles. mdpi.comnih.gov

Table 3: Potential Structural Modifications and Analog Design

| Modification Site | Strategy | Example Reagents/Precursors | Resulting Analog Structure |

|---|---|---|---|

| N-Aryl Ring (C4-Br) | Suzuki Cross-Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | N-(3-methyl-[1,1'-biphenyl]-4-yl)-4-methoxybenzamide |

| N-Aryl Ring (C3-Me) | Use of different aniline | 4-bromo-3-ethylaniline | N-(4-bromo-3-ethylphenyl)-4-methoxybenzamide |

| Benzoyl Ring (C4-OMe) | Use of different benzoic acid | 4-ethoxybenzoic acid | N-(4-bromo-3-methylphenyl)-4-ethoxybenzamide |

| Benzoyl Ring (Aromatic Core) | Use of different carboxylic acid | Pyrazine-2-carboxylic acid | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide mdpi.com |

Analytical Techniques for Reaction Monitoring

Monitoring the progress of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield. While basic techniques like Thin-Layer Chromatography (TLC) are commonly used to signal the consumption of starting materials, more advanced methods provide detailed, real-time insights into reaction kinetics and intermediate formation. mdpi.com

Mass Spectrometry (MS): Ambient ionization MS techniques allow for the direct analysis of reaction aliquots with minimal to no sample preparation. The Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can rapidly identify the starting materials, product, and any significant byproducts in a reaction mixture in under a minute. Similarly, Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time monitoring of catalytic reactions, providing data on the relative rates of each step in a catalytic cycle. uvic.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for quantitative analysis of reaction progress. uvic.ca Flow NMR, where the reaction mixture is continuously passed through an NMR flow tube inside the spectrometer, is particularly suited for tracking the concentration of reactants and products over time. beilstein-journals.org This provides accurate kinetic data and can help elucidate reaction mechanisms. beilstein-journals.org For reactions involving fluorinated analogues, ¹⁹F-NMR is an exceptionally clean and sensitive technique for monitoring, as the fluorine signal is distinct and free from background interference. uvic.ca

Table 4: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Information Provided | Sample Preparation | Throughput |

|---|---|---|---|

| Flow NMR | Quantitative concentration of reactants/products, kinetic data, structural information on intermediates. beilstein-journals.org | None (in-line analysis) | Continuous |

| ASAP-MS | Rapid identification of major components, confirmation of product formation. | Minimal (direct loading of sample) | High (<1 min per sample) |

| PSI-ESI-MS | Real-time monitoring of catalytic intermediates, relative reaction rates. uvic.ca | Minimal (direct infusion) | Continuous |

| LC-MS | Separation and identification of all components, including isomers and minor byproducts. | Workup and dilution | Moderate (minutes per sample) |

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in understanding the potential biological activity of a compound by simulating its interaction with a biological target, typically a protein or enzyme. For a novel compound like N-(4-bromo-3-methylphenyl)-4-methoxybenzamide, these studies would involve predicting its three-dimensional structure and then "docking" it into the active site of a relevant biological target.

The primary goal of such a study would be to:

Predict Binding Affinity: To estimate how strongly the compound binds to the target.

Identify Key Interactions: To determine the specific amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Elucidate the Binding Mode: To understand the orientation and conformation of the compound within the active site.

For instance, in studies on other benzamide (B126) analogs, docking simulations have been successfully used to predict their inhibitory activity against various enzymes. The results of these studies are often presented in a table format, detailing the binding energies and interacting residues.

Table 1: Hypothetical Docking Study Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Enzyme X | -8.5 | Tyr234, Phe345 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor Y | -7.2 | Leu123, Val45 | Hydrophobic |

| Kinase Z | -9.1 | Asp87, Lys92 | Ionic Bond, Hydrogen Bond |

Note: This table is illustrative and not based on experimental data for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process typically involves:

Data Collection: Assembling a dataset of compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Development: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

QSAR studies on other benzamide derivatives have highlighted the importance of specific structural features for their activity. For example, the presence of certain substituents on the phenyl rings might be found to be crucial for enhancing biological effects.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used to screen large databases of chemical compounds to identify new potential drug candidates.

For this compound, a pharmacophore model could be generated based on its structure and known active analogs. This model would serve as a 3D query for virtual screening, helping to identify other molecules with diverse chemical scaffolds but similar pharmacophoric features.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. For this compound, an MD simulation could be used to:

Explore Conformational Space: To identify the most stable conformations of the molecule in different environments (e.g., in water or bound to a protein).

Analyze Flexibility: To understand the flexibility of different parts of the molecule, which can be important for its binding to a target.

Study Binding Stability: When simulated in complex with a protein, MD can assess the stability of the protein-ligand interaction over time.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, these calculations could provide information on:

Molecular Orbitals: The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity.

Electrostatic Potential: The distribution of charge on the surface of the molecule, which can indicate regions that are likely to engage in electrostatic interactions.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This table is illustrative and not based on experimental data for the specified compound.

Due to a lack of specific research data on the biological and pharmacological activities of the chemical compound this compound, an article detailing its anticancer and antiproliferative potential as per the requested outline cannot be generated at this time.

Extensive searches for scientific literature detailing the in vitro inhibition of cancer cell lines, cellular mechanism of action studies—including cell cycle progression modulation, apoptosis induction pathways, and microtubule dynamics interference—and target-specific inhibition by this compound did not yield any specific results for this particular compound.

While research exists for structurally related compounds, such as other brominated and methoxy-substituted benzamides, the strict requirement to focus solely on this compound prevents the inclusion of that data. The available information does not provide the necessary details to populate the requested sections and subsections with accurate and specific findings.

Further research and publication of studies focusing specifically on the biological activities of this compound are required to provide the information needed for the comprehensive article as outlined.

Biological Activities and Pharmacological Efficacy

Antimicrobial and Antiviral Spectrum

There is no specific information available regarding the antiviral activity of N-(4-bromo-3-methylphenyl)-4-methoxybenzamide against Enterovirus 71 or Hepatitis B Virus. Research on other N-phenylbenzamide derivatives has shown activity against viruses like Enterovirus 71 and Hepatitis B Virus, but these results are not directly applicable to the specified compound. nih.govnih.gov

No studies were found that evaluated the antitubercular activity of this compound against Mycobacterium tuberculosis.

There is no available data on the antibacterial or antifungal efficacy of this compound. A study on derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a structurally different compound, did report antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com

Enzyme and Receptor Modulatory Activities

No research data is available concerning the inhibitory effects of this compound on acetylcholinesterase, β-secretase, protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, or aldose reductase.

There is no published information on the binding affinity or selectivity of this compound for dopamine D4 receptors, serotonin 5-HT4 receptors, or Bruton's tyrosine kinase.

Modulation of Signaling Pathways

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the modulation of signaling pathways by the chemical compound this compound were identified. Research detailing the interaction of this specific molecule with cellular signaling cascades, including the identification of molecular targets or effects on protein activity, is not present in the current body of published scientific work.

Consequently, it is not possible to provide detailed research findings or data tables on the modulation of signaling pathways by this compound at this time.

Structure Activity Relationship Sar Analysis

Identification of Key Structural Moieties for Bioactivity

The fundamental structure of N-(4-bromo-3-methylphenyl)-4-methoxybenzamide consists of three key moieties: the 4-methoxybenzamide (B147235) group, the N-phenyl linker, and the 4-bromo-3-methylphenyl group. Each of these plays a crucial role in the molecule's potential biological activity.

The Benzamide (B126) Core: The benzamide scaffold is a common feature in many biologically active compounds and is known to be a useful building block in pharmaceutical agents. The amide bond itself is relatively stable in biological systems and can participate in hydrogen bonding interactions with biological targets. mdpi.com

The Substituted Phenyl Ring: The 4-bromo-3-methylphenyl moiety is crucial for defining the lipophilicity, electronic properties, and steric profile of the molecule. The nature and position of the substituents on this ring are key determinants of biological activity and selectivity.

Studies on N-phenylbenzamide derivatives have demonstrated their potential as antibacterial and antifungal agents, highlighting the importance of this core structure for bioactivity. mdpi.com

Influence of Substituent Position and Electronic Effects

The substituents on both aromatic rings of this compound have a profound impact on its physicochemical properties and, consequently, its biological activity.

4-Bromo Group: The bromine atom at the 4-position of the N-phenyl ring is an electron-withdrawing group due to its electronegativity, yet it is also a bulky halogen. Halogen substituents can enhance lipophilicity and membrane permeability. mdpi.com In a study of N-phenylbenzamide derivatives as enterovirus 71 inhibitors, a 4-bromophenyl substituent was present in the most active compound, suggesting a favorable role for this group. nih.gov

3-Methyl Group: The methyl group at the 3-position is a small, lipophilic, and weakly electron-donating group. Its position adjacent to the bromine atom can influence the electronic distribution and steric hindrance around the N-phenyl ring. In some series of bioactive compounds, the size and position of such alkyl groups are critical for potency. acs.org

4-Methoxy Group: The methoxy (B1213986) group on the benzamide ring is electron-donating and can participate in hydrogen bonding. The position and number of methoxy groups on a phenyl ring have been shown to be important for the antioxidative and antiproliferative activity of related benzamide derivatives. nih.govresearchgate.net

Stereochemical Considerations and Enantiomeric Activity

The molecule this compound does not possess a chiral center and therefore does not have enantiomers. However, the concept of stereochemistry is crucial in drug design. If a chiral center were introduced into this molecule, for example, by adding a chiral substituent, it would be expected that the resulting enantiomers would exhibit different biological activities. This is because biological targets such as enzymes and receptors are themselves chiral, and they often interact differently with the enantiomers of a chiral drug.

While this specific molecule is achiral, it is important to consider conformational isomers (rotamers) that arise from rotation around single bonds, such as the amide bond and the bonds connecting the phenyl rings to the amide nitrogen. The preferred conformation can be influenced by intramolecular hydrogen bonding and steric hindrance from substituents, which in turn affects how the molecule fits into a binding site.

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective analogues of this compound would involve a systematic modification of its structure based on the SAR principles discussed above.

Modification of the N-phenyl Substituents: One approach would be to synthesize analogues with different halogens (e.g., chlorine, fluorine) at the 4-position to modulate the electronic and lipophilic properties. The methyl group at the 3-position could be replaced with other alkyl groups of varying sizes or with electron-withdrawing or electron-donating groups to probe the steric and electronic requirements of the binding site.

Modification of the Benzamide Substituents: The 4-methoxy group on the benzamide ring could be moved to the 2- or 3-position, or additional methoxy groups could be introduced to explore the impact on activity. Replacing the methoxy group with other substituents, such as hydroxyl, amino, or nitro groups, would also provide valuable SAR data. For example, in the development of bis-benzamide inhibitors, the nitro group at the N-terminus was found to be essential for biological activity. elsevierpure.com

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties such as metabolic stability or binding affinity. For example, the amide linker could be replaced with a more rigid or flexible linker to explore conformational effects.

The following table illustrates hypothetical modifications and their potential impact on bioactivity based on general principles of medicinal chemistry.

| Modification | Rationale | Potential Outcome |

| Replace 4-bromo with 4-chloro | Modulate electronegativity and size | Altered binding affinity and lipophilicity |

| Replace 3-methyl with 3-ethyl | Increase steric bulk and lipophilicity | Enhanced or diminished potency depending on binding pocket size |

| Move 4-methoxy to 2-methoxy | Alter hydrogen bonding and conformation | Change in binding mode and selectivity |

| Introduce a second methoxy group | Increase hydrogen bonding potential | Potential for increased potency |

Ultimately, the goal of such a rational design approach is to develop compounds with optimized interactions with their biological target, leading to enhanced potency and a better selectivity profile to minimize off-target effects. acs.org

Preclinical Evaluation and in Vivo Efficacy Models

In Vitro Biological Assay Development and Screening Platforms

There is no publicly available information regarding the development of specific in vitro biological assays for N-(4-bromo-3-methylphenyl)-4-methoxybenzamide. Furthermore, no data has been found detailing its evaluation across any screening platforms to determine its biological targets or potential pharmacological effects.

In Vivo Efficacy Studies in Non-Human Animal Models

A thorough search of scientific literature yielded no reports of in vivo efficacy studies for this compound in any non-human animal models. Consequently, there is no available data on its potential utility in antiviral, metabolic disease, or other therapeutic models.

Investigational Pharmacokinetic and Disposition Studies in Animal Systems

No studies detailing the investigational pharmacokinetic and disposition properties of this compound in animal systems have been published. Information regarding its absorption, distribution, metabolism, and excretion (ADME) is not available in the public domain.

Applications in Molecular Imaging

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated or developed as a tracer for molecular imaging techniques such as Positron Emission Tomography (PET).

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications

The structural motif of N-(4-bromo-3-methylphenyl)-4-methoxybenzamide, featuring a substituted benzamide (B126) core, is a versatile scaffold for the development of new therapeutic agents. Recent studies on analogous compounds, specifically N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, have demonstrated promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com This highlights the potential of the core N-(4-bromo-3-methylphenyl)amide structure as a foundation for developing new antibiotics to combat multidrug-resistant pathogens.

Furthermore, derivatives of this compound have shown inhibitory activity against alkaline phosphatase, an enzyme implicated in various physiological and pathological processes. mdpi.com This finding opens avenues for investigating the therapeutic potential of this compound and its analogs in conditions characterized by abnormal alkaline phosphatase activity. The pyrazine-containing derivatives, in particular, have a precedent in FDA-approved antibacterial agents, lending further credence to this research direction. mdpi.com

Future research should focus on a systematic exploration of the therapeutic applications of this compound and a library of its derivatives. High-throughput screening against a diverse panel of biological targets could uncover novel activities and therapeutic indications.

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its analogs is crucial for facilitating their biological evaluation and potential development. The synthesis of a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has been achieved by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). mdpi.com This amide coupling reaction serves as a fundamental step.

Further derivatization can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of aryl groups. mdpi.com This approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Future efforts in synthetic methodology development should aim to:

Improve Efficiency: Develop more atom-economical and environmentally benign synthetic routes.

Enhance Diversity: Explore a wider range of coupling partners and reaction conditions to expand the chemical space of accessible derivatives.

Enable Scalability: Develop robust and scalable synthetic processes to produce larger quantities of lead compounds for preclinical and clinical studies.

The table below summarizes a general synthetic approach for related compounds:

| Step | Reactants | Reagents/Catalysts | Product |

| Amide Formation | Pyrazine-2-carboxylic acid, 4-bromo-3-methyl aniline | DCC, DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

| Arylation | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acids | Tetrakis(triphenylphosphine)palladium(0), K₃PO₄ | Arylated derivatives |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel derivatives. mdpi.com This can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Design: AI can be used to design novel molecular structures with desired therapeutic profiles. mdpi.comacs.org By learning from vast chemical and biological datasets, generative models can propose new amide-based compounds that are optimized for specific targets.

Synthesis Planning: AI-powered tools can assist in devising efficient synthetic routes for target molecules. digitellinc.com These programs can analyze the chemical literature and predict reaction outcomes to suggest optimal synthetic pathways.

The integration of AI and ML offers the potential to significantly accelerate the discovery and development of new drugs based on the this compound scaffold.

Challenges and Opportunities in Chemical Compound Research

The journey of a chemical compound from initial discovery to a marketed drug is fraught with challenges. In the context of this compound research, these challenges represent opportunities for innovation.

Challenges:

Inefficient Experimental Design: Traditional "one factor at a time" experimental approaches can be time-consuming and may miss important interactions between variables. covasyn.com

Scalability: Synthesizing sufficient quantities of a compound for extensive testing and potential commercialization can be a significant hurdle. covasyn.com

Data Management: The vast amount of data generated during research needs to be effectively managed and analyzed to extract meaningful insights. rdworldonline.com

Interdisciplinary Collaboration: Effective drug discovery requires seamless collaboration between chemists, biologists, computational scientists, and clinicians. nih.gov

Opportunities:

Advanced Methodologies: The adoption of Directed Design of Experiments (DoE) can lead to more efficient and informative experiments. covasyn.com

Predictive Modeling: The use of computational tools can help predict scalability and optimize processes early in development. covasyn.com

Informatics Solutions: The implementation of robust informatics systems can facilitate data sharing, analysis, and decision-making. rdworldonline.com

Open Innovation: Collaborative research models and data sharing initiatives can accelerate progress and overcome individual limitations. nih.gov

The successful translation of this compound or its derivatives into viable therapeutic agents will depend on addressing these challenges and capitalizing on the available opportunities.

Q & A

Basic: What synthetic routes are effective for synthesizing N-(4-bromo-3-methylphenyl)-4-methoxybenzamide, and how are coupling reagents optimized?

Methodological Answer:

The compound is typically synthesized via amide coupling. A common approach involves reacting 4-methoxybenzoic acid derivatives (e.g., acyl chlorides) with 4-bromo-3-methylaniline. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are critical for activating the carboxylic acid group. Optimization includes maintaining low reaction temperatures (−50°C) to suppress side reactions and improve yield . For scalable processes, solvent selection (e.g., dichloromethane or DMF) and reagent stoichiometry (1.2–1.5 equivalents of coupling agent) are key parameters .

Advanced: How can contradictions in bioactivity data across different assays be resolved?

Methodological Answer:

Contradictions often arise from assay-specific variables (e.g., cell lines, incubation times). To address this:

Cross-validate assays : Use orthogonal methods (e.g., enzymatic vs. cell-based assays).

Control for solubility : Ensure the compound is fully dissolved in assay media; use DMSO stocks ≤0.1% to avoid solvent interference.

Metabolic stability assessment : Evaluate cytochrome P450 interactions via liver microsome assays, as metabolites may influence activity .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation .

Advanced: How can reaction conditions be optimized for large-scale synthesis?

Methodological Answer:

Key factors include:

Solvent selection : Prioritize green solvents (e.g., ethyl acetate over DCM) for easier recycling .

Temperature control : Use flow reactors for exothermic reactions to maintain consistent temperatures and reduce byproducts.

Catalyst loading : Screen palladium catalysts (e.g., Pd(OAc)) at 0.5–2 mol% for Suzuki-Miyaura couplings if applicable .

Basic: What structural features of this compound influence its biological activity?

Methodological Answer:

- Bromine substituent : Enhances lipophilicity and potential halogen bonding with target proteins.

- Methoxy group : Modulates electronic effects, increasing resonance stability and influencing binding affinity.

- Amide linkage : Provides hydrogen-bonding sites critical for enzyme inhibition (e.g., kinase targets) .

Advanced: How can crystallographic data with twinning or low resolution be handled?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN and BASF commands to refine twinned structures.

- Low resolution : Apply R-free cross-validation and electron-density maps (e.g., OMIT maps) to reduce model bias. High-intensity synchrotron sources improve data quality .

Basic: What are common impurities in the synthesis, and how are they mitigated?

Methodological Answer:

- Unreacted starting materials : Remove via silica gel chromatography (hexane:ethyl acetate gradient).

- Hydrolysis byproducts : Control moisture using molecular sieves in anhydrous solvents.

- Diastereomers : Chiral HPLC with amylose-based columns resolves enantiomeric impurities .

Advanced: How can computational models predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Basic: What solvent systems are suitable for recrystallization?

Methodological Answer:

- Ethanol/water mixtures (7:3 v/v) : Ideal for high-yield recrystallization.

- Ethyl acetate/hexane (1:2) : Effective for removing hydrophobic impurities. Monitor supersaturation via turbidity points .

Advanced: How can metabolic stability be enhanced using substituent engineering?

Methodological Answer:

- Trifluoromethyl groups : Introduce at para positions to block oxidative metabolism (e.g., CYP3A4).

- Deuterium incorporation : Replace labile hydrogens (e.g., benzyl positions) to slow metabolic degradation. Validate via LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.